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Compound of Interest

Compound Name: N-Methyl-4-nitrobenzamide

Cat. No.: B1296485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-Methyl-4-nitrobenzamide, a key chemical intermediate. The document details nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the

experimental protocols for their acquisition. This information is critical for the unambiguous

identification, purity assessment, and structural elucidation of this compound in research and

development settings.

Introduction
N-Methyl-4-nitrobenzamide is a substituted aromatic amide of significant interest in medicinal

chemistry and materials science. Its structural features, including the aromatic ring, the amide

linkage, and the nitro group, give rise to a unique spectroscopic fingerprint. Accurate

interpretation of its NMR, IR, and mass spectra is fundamental for quality control and for

understanding its chemical behavior in various applications. This guide presents a consolidated

resource of its key spectroscopic characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry analyses of N-Methyl-4-nitrobenzamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-d₆

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.30 d 2H Ar-H (ortho to NO₂)

~8.00 d 2H Ar-H (ortho to C=O)

~8.60 q 1H N-H

~2.85 d 3H N-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm Assignment

~165.0 C=O (Amide)

~149.0 Ar-C (para to C=O, attached to NO₂)

~141.0 Ar-C (ipso to C=O)

~129.0 Ar-C (ortho to C=O)

~123.5 Ar-C (ortho to NO₂)

~26.5 N-CH₃

Note: The chemical shifts are predicted based on the analysis of similar structures and publicly

available spectral information for related compounds.[1]

Infrared (IR) Spectroscopy
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Sample Preparation: KBr Pellet or Thin Solid Film

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~1640 Strong C=O Stretch (Amide I)

~1595, ~1480 Medium Aromatic C=C Stretch

~1520 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~1290 Medium C-N Stretch

Note: The absorption frequencies are characteristic for aromatic nitro compounds and amides.

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

180 High [M]⁺ (Molecular Ion)

150 High [M - NO]⁺

134 Medium [M - NO₂]⁺

104 Medium [C₇H₄O]⁺

76 Medium [C₆H₄]⁺

Note: The fragmentation pattern is consistent with the structure of N-Methyl-4-
nitrobenzamide. The data is based on publicly available GC-MS information.[1]

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard laboratory practices for the analysis of aromatic organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of N-
Methyl-4-nitrobenzamide.

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of N-Methyl-4-nitrobenzamide for ¹H NMR and 50-100

mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field NMR spectrometer.
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Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on the sample concentration.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in N-Methyl-4-
nitrobenzamide.

Procedure (KBr Pellet Method):

Sample Preparation:

Grind 1-2 mg of N-Methyl-4-nitrobenzamide with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet-forming die.

Press the powder under high pressure (8-10 tons) for several minutes to form a

transparent or translucent pellet.

Instrument Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Data Analysis:

Identify the absorption peaks and record their wavenumbers (cm⁻¹).

Assign the observed peaks to the corresponding functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Methyl-4-
nitrobenzamide.

Procedure (GC-MS):

Sample Preparation:

Prepare a dilute solution of N-Methyl-4-nitrobenzamide (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or ethyl acetate.

Gas Chromatography (GC) Parameters:

GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or

equivalent).

Injector Temperature: 250-280°C.

Injection Mode: Splitless.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:

Initial temperature: 100°C, hold for 1 minute.

Ramp: Increase to 280°C at a rate of 15°C/min.

Final hold: Hold at 280°C for 5-10 minutes.

Mass Spectrometry (MS) Parameters:

MS Detector: Quadrupole or Ion Trap mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230°C.

Mass Range: m/z 40-400.

Scan Speed: Normal.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern and assign the major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Methyl-4-nitrobenzamide.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-4-nitrobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296485#spectroscopic-data-of-n-methyl-4-
nitrobenzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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